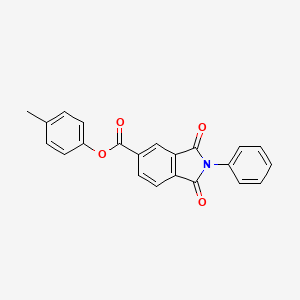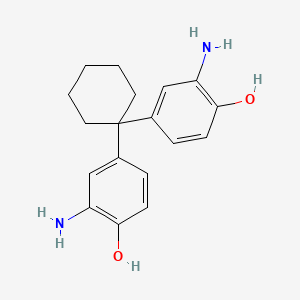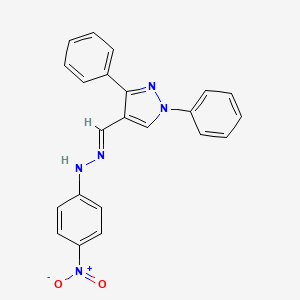![molecular formula C26H34N4O4 B11709841 (1Z)-1-{2-[(1Z)-6,7-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11709841.png)
(1Z)-1-{2-[(1Z)-6,7-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1Z)-1-{2-[(1Z)-6,7-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule featuring multiple methoxy groups and a tetrahydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the tetrahydroisoquinoline core through Pictet-Spengler reaction.
- Introduction of methoxy groups via methylation reactions.
- Formation of the hydrazone linkage through condensation reactions with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone linkage can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydrazone linkages.
Medicine: Potential use as a drug candidate due to its structural features.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydrazone linkage can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors.
Comparación Con Compuestos Similares
Similar Compounds
(1Z)-1-{2-[(1Z)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the dimethyl groups.
(1Z)-1-{2-[(1Z)-6,7-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with different substitution patterns.
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of multiple methoxy groups, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C26H34N4O4 |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
1,2-bis(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C26H34N4O4/c1-25(2)13-15-9-19(31-5)21(33-7)11-17(15)23(27-25)29-30-24-18-12-22(34-8)20(32-6)10-16(18)14-26(3,4)28-24/h9-12H,13-14H2,1-8H3,(H,27,29)(H,28,30) |
Clave InChI |
ZLNIPMHTWFRRRR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC(=C(C=C2C(=N1)NNC3=NC(CC4=CC(=C(C=C43)OC)OC)(C)C)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)


![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)




![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709825.png)
![4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11709832.png)

